
4-Hydroxy Triamterene
Overview
Description
4-Hydroxy Triamterene is an organic compound with the molecular formula C₁₂H₁₁N₇O and a molecular weight of 269.26 g/mol . It is a metabolite of Triamterene, a potassium-sparing diuretic commonly used in the treatment of edema and hypertension . The compound exists as a yellow solid and is soluble in dimethyl sulfoxide (DMSO) .
Mechanism of Action
Target of Action
4-Hydroxy Triamterene is a metabolite of Triamterene . Triamterene primarily targets the epithelial sodium channels (ENaC) in the late distal convoluted tubule (DCT) and collecting duct of the kidneys . It inhibits sodium reabsorption and decreases potassium excretion . The rate-limiting step in the formation of the sulfate ester (STA) of Triamterene is catalyzed by the cytochrome P450 enzyme (CYP1A2) .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to sodium and potassium ion transport in the kidneys. By blocking the epithelial sodium channels in the late distal convoluted tubule and collecting duct, it inhibits sodium reabsorption from the lumen . This effectively reduces intracellular sodium, decreasing the function of Na+/K+ ATPase, leading to potassium retention and decreased calcium, magnesium, and hydrogen excretion .
Pharmacokinetics
It is known that triamterene is extensively metabolized by hydroxylation in the 4’-position and subsequent conjugation by cytosolic sulfotransferases . The rate-limiting step in the formation of the sulfate ester (STA) of Triamterene is catalyzed by the cytochrome P450 enzyme (CYP1A2) .
Result of Action
The primary result of the action of this compound is the promotion of sodium and water excretion and the reduction of potassium excretion in the kidneys . This can lead to increased urine production (diuresis) and a decrease in fluid accumulation in the body (edema). It is used in the treatment of conditions such as hypertension and edema associated with various conditions .
Biochemical Analysis
Cellular Effects
It’s parent compound, Triamterene, is known to have significant cellular effects, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triamterene, the parent compound, is known to directly block the epithelial sodium channel (ENaC) on the lumen side of the kidney collecting tubule .
Dosage Effects in Animal Models
Studies on Triamterene have shown that it has significant effects in animal models .
Metabolic Pathways
It is known that Triamterene undergoes phase I metabolism involving hydroxylation, via CYP1A2 activity, to form 4’-hydroxytriamterene .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy Triamterene can be synthesized through the hydroxylation of TriamtereneThis reaction is typically carried out using hydroxylating agents under controlled conditions to ensure the selective formation of the 4-hydroxy derivative .
Industrial Production Methods
The industrial production of this compound involves large-scale hydroxylation of Triamterene. The process is optimized to achieve high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to ensure the efficient conversion of Triamterene to this compound .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy Triamterene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Triamterene.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Reversion to Triamterene.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-Hydroxy Triamterene has several scientific research applications:
Biology: Studied for its role in cellular metabolism and its effects on ion channels.
Medicine: Investigated for its potential therapeutic effects and its role in drug metabolism.
Industry: Used in the development of diuretic drugs and in the study of drug interactions.
Comparison with Similar Compounds
Similar Compounds
Triamterene: The parent compound, a potassium-sparing diuretic.
Amiloride: Another potassium-sparing diuretic with a similar mechanism of action.
Spironolactone: A potassium-sparing diuretic that acts as an aldosterone antagonist.
Uniqueness
4-Hydroxy Triamterene is unique due to its specific hydroxylation at the 4-position, which imparts distinct chemical properties and metabolic pathways compared to its parent compound, Triamterene. This hydroxylation enhances its solubility and alters its pharmacokinetic profile, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
4-(2,4,7-triaminopteridin-6-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O/c13-9-7(5-1-3-6(20)4-2-5)16-8-10(14)18-12(15)19-11(8)17-9/h1-4,20H,(H6,13,14,15,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJVMSASTUDLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876722 | |
| Record name | 2,4,7-PTERIDINETRIAMINE, 6-(4-HYDROXYPHENYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226-52-4 | |
| Record name | 4-Hydroxytriamterene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,7-PTERIDINETRIAMINE, 6-(4-HYDROXYPHENYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-HYDROXYTRIAMTERENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPP1C921EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


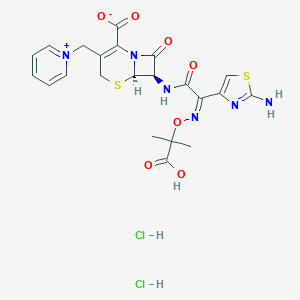



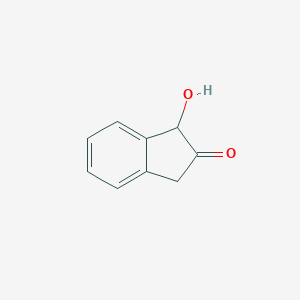


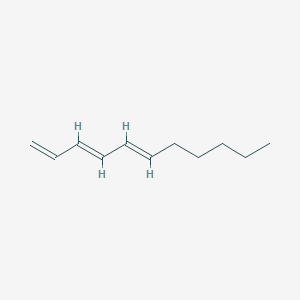
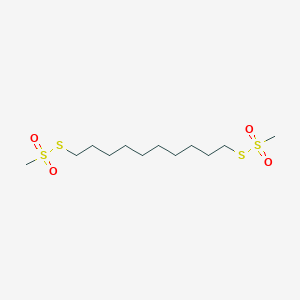



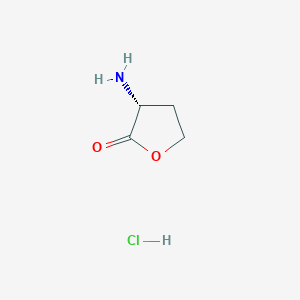
![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)
